6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized under acidic conditions to yield the desired benzodiazepine structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines with altered pharmacological properties. For example, oxidation can yield benzodiazepine derivatives with enhanced anxiolytic activity .
Scientific Research Applications
6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological effects, including potential use as an anxiolytic or anticonvulsant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety disorders.
Diazepam: Widely used for its muscle relaxant and anticonvulsant properties.
Uniqueness
6-(4-Chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorophenyl and methoxyphenyl groups enhances its binding affinity to the GABA receptor, potentially leading to more potent effects compared to other benzodiazepines .
Properties
Molecular Formula |
C26H23ClN2O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23ClN2O2/c1-31-20-12-8-16(9-13-20)18-14-23-25(24(30)15-18)26(17-6-10-19(27)11-7-17)29-22-5-3-2-4-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3 |
InChI Key |
GDCZHXZFINBTRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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